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These application notes provide a comprehensive guide to understanding and detecting

resistance to Rezafungin acetate, a next-generation echinocandin antifungal agent.

Rezafungin acetate targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase

enzyme complex, which is essential for maintaining cell wall integrity.[1][2] Resistance to

Rezafungin and other echinocandins is primarily associated with specific mutations in the FKS

genes (FKS1 and FKS2), which encode the catalytic subunits of this enzyme.[2][3]

This document outlines standardized methods for the phenotypic and genotypic detection of

Rezafungin resistance mutations in Candida species, providing detailed protocols and data

interpretation guidelines to support research and surveillance efforts.

Mechanism of Action and Resistance
Rezafungin acetate exerts its fungicidal activity by non-competitively inhibiting the β-(1,3)-D-

glucan synthase. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical component

of the fungal cell wall, leading to osmotic instability and cell death.[1] Acquired resistance to

echinocandins, including Rezafungin, is most commonly due to amino acid substitutions in

highly conserved "hot spot" regions of the Fks1 and Fks2 proteins. These mutations reduce the

binding affinity of the drug to its target enzyme, resulting in decreased susceptibility.
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Below is a diagram illustrating the mechanism of action of Rezafungin and the impact of FKS

resistance mutations.
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Caption: Mechanism of Rezafungin action and resistance.

Data Presentation: Rezafungin MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of

Rezafungin and comparator echinocandins against wild-type and FKS mutant isolates of

Candida species. This data is essential for interpreting susceptibility testing results and

understanding the impact of specific mutations on drug efficacy.

Table 1: Rezafungin MICs against Candida glabrata Isolates
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FKS Genotype
Rezafungin
MIC Range
(µg/mL)

Micafungin
MIC Range
(µg/mL)

Caspofungin
MIC Range
(µg/mL)

Anidulafungin
MIC Range
(µg/mL)

Wild-Type ≤0.015 - 0.06 0.03 - 0.06 0.03 - 0.5 ≤0.015 - 0.06

FKS Mutant ≤0.015 - 2 0.25 - 4 0.12 - >8 0.12 - 2

Data compiled from Cidara Therapeutics.

Table 2: Rezafungin MICs against Candida Species with FKS Mutations

Organism
FKS
Alteration

Rezafungin
MIC (mg/L)

Anidulafun
gin MIC
(mg/L)

Caspofungi
n MIC
(mg/L)

Micafungin
MIC (mg/L)

C. albicans Fks1 S645P 0.12 0.12 0.06 0.06

C. glabrata Fks1 F625S 0.25 0.5 0.25 0.5

C. glabrata Fks2 S663P 1 2 1 2

C. glabrata Fks2 F659del 2 2 2 2

C. krusei Fks1 R1361G 0.12 0.12 0.25 0.12

C. tropicalis Fks1 F72S 0.25 0.25 0.5 0.25

Data adapted from JMI Laboratories.

Table 3: CLSI and FDA MIC Breakpoints for Rezafungin against Candida Species
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Candida Species
CLSI Susceptible
Breakpoint (mg/L)

FDA Susceptible
Breakpoint (mg/L)

C. albicans ≤0.25 ≤0.25

C. auris ≤0.25 Not Established

C. dubliniensis ≤0.25 Not Established

C. glabrata ≤0.125 ≤0.125

C. krusei ≤0.25 Not Established

C. parapsilosis ≤2 ≤2

C. tropicalis ≤0.25 ≤0.25

Experimental Protocols
This section provides detailed methodologies for the phenotypic and genotypic detection of

Rezafungin resistance.

Phenotypic Method: Broth Microdilution Antifungal
Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3

reference method.

1. Preparation of Inoculum: a. Subculture Candida isolates on potato dextrose agar (PDA) and

incubate at 35°C for 24-48 hours. b. Prepare a suspension of yeast cells in sterile saline

(0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Further

dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x

10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Plates: a. Prepare serial twofold dilutions of Rezafungin acetate in

RPMI 1640 medium in 96-well microtiter plates. b. The typical concentration range to test is

0.008 to 8 µg/mL. c. Include a growth control well (no antifungal) and a sterility control well (no

inoculum).
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3. Inoculation and Incubation: a. Inoculate each well with the prepared yeast suspension. b.

Incubate the plates at 35°C for 24 hours.

4. Reading and Interpretation of Results: a. The MIC is the lowest concentration of Rezafungin

that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth

control. b. Interpret the MIC values based on the established clinical breakpoints (see Table 3).

Genotypic Methods: Detection of FKS Mutations
The following workflow outlines the key steps for the molecular detection of Rezafungin

resistance mutations.
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Genotypic Resistance Detection Workflow
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Caption: Workflow for genotypic detection of resistance.

1. Genomic DNA Extraction from Candida Species

This protocol is a rapid and efficient method for extracting high-quality genomic DNA suitable

for PCR.
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a. Pick a single yeast colony from an agar plate or pellet cells from a liquid culture. b.

Resuspend the cells in 100 µL of a solution containing 200 mM Lithium Acetate (LiOAc) and

1% Sodium Dodecyl Sulfate (SDS). c. Incubate the suspension at 70°C for 5 minutes. d. Add

300 µL of 96-100% ethanol and vortex thoroughly. e. Centrifuge at 15,000 x g for 3 minutes to

pellet the DNA and cell debris. f. Wash the pellet with 70% ethanol. g. Resuspend the pellet in

100 µL of sterile water or TE buffer. h. Centrifuge for 15 seconds at 15,000 x g to remove cell

debris. i. Use 1 µL of the supernatant for the PCR reaction.

2. PCR Amplification of FKS1 and FKS2 Hot Spot Regions

This protocol provides the conditions for amplifying the "hot spot" regions of FKS1 and FKS2

where resistance mutations commonly occur.

a. Primer Design: Design primers that flank the hot spot regions of FKS1 and FKS2. For C.

glabrata, for example, primers can be designed to amplify the FKS1 hot spot 1 region

(nucleotides 1776-2008) and the FKS2 hot spot 1 region (nucleotides 1881-2177). b. PCR

Reaction Mixture (20 µL total volume):

10 µL of 2x PCR Master Mix
1 µL of Forward Primer (10 µM)
1 µL of Reverse Primer (10 µM)
1 µL of genomic DNA template
7 µL of nuclease-free water c. PCR Thermal Cycling Conditions:
Initial Denaturation: 94°C for 2 minutes
25 Cycles:
Denaturation: 94°C for 30 seconds
Annealing: 56°C for 30 seconds
Extension: 72°C for 1 minute
Final Extension: 72°C for 10 minutes d. Verification of Amplification: Analyze the PCR
products by agarose gel electrophoresis.

3. DNA Sequencing and Analysis

a. Sequencing: Purify the PCR products and perform Sanger sequencing in both forward and

reverse directions. b. Sequence Analysis: Align the obtained sequences with the wild-type

reference sequences for FKS1 and FKS2 to identify any nucleotide changes that result in

amino acid substitutions.
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Conclusion
The methods outlined in these application notes provide a robust framework for the detection of

Rezafungin acetate resistance mutations. A combination of phenotypic susceptibility testing

and genotypic analysis of the FKS genes is recommended for a comprehensive assessment of

resistance. The provided protocols and data will aid researchers in monitoring the emergence

of resistance, understanding the mechanisms of resistance, and guiding the development of

new antifungal strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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